molecular formula C15H14N4O2 B11191574 Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191574
M. Wt: 282.30 g/mol
InChI Key: IHTDWNHUWCRSNX-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a methyl group at position 7, a phenyl group at position 2, and an ethyl carboxylate ester at position 4. This compound is synthesized via cyclocondensation reactions, often involving 5-amino-1,2,4-triazole derivatives and diketones under acidic or ionic conditions . Its structural rigidity and electron-rich aromatic system make it a versatile scaffold for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-3-21-14(20)12-9-16-15-17-13(18-19(15)10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

IHTDWNHUWCRSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)C

Origin of Product

United States

Preparation Methods

Three-Component Reaction with β-Keto Esters

A widely employed route involves the one-pot condensation of 3-amino-1,2,4-triazole, benzaldehyde derivatives, and ethyl acetoacetate. This method leverages the Knoevenagel-Michael-cyclization cascade, as demonstrated in the synthesis of analogous triazolopyrimidines. For the target compound, ethyl acetoacetate introduces the methyl and carboxylate groups at positions 6 and 7, while benzaldehyde provides the phenyl substituent.

Typical Procedure
A mixture of 3-amino-1,2,4-triazole (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) is refluxed in ethanol with triethylamine (0.25 mmol) for 10–24 hours. The crude product is recrystallized from ethanol/DMF, yielding the title compound in 60–75%.

Component Role Molar Ratio
3-Amino-1,2,4-triazoleTriazole ring precursor1.0
BenzaldehydePhenyl group source1.0
Ethyl acetoacetateMethyl and carboxylate donor1.0
TriethylamineBase catalyst0.25

Mechanistic Insights

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated intermediate.

  • Michael Addition : 3-Amino-1,2,4-triazole attacks the β-position, forming a dihydropyrimidine intermediate.

  • Cyclization and Aromatization : Intramolecular dehydration yields the triazolopyrimidine core.

Cyclization of Hydrazinyl Pyrimidine Precursors

Acid-Catalyzed Cyclization

Hydrazinyl pyrimidine intermediates, such as ethyl 2-hydrazinyl-6-methyl-4-phenylpyrimidine-5-carboxylate, undergo cyclization in formic acid to form the triazole ring. This method ensures regioselectivity at position 2 of the pyrimidine.

Optimization

  • Reagent : Formic acid (5 mL per 1 mmol substrate).

  • Temperature : Reflux (100–110°C).

  • Duration : 24–48 hours.

  • Yield : 70–85% after recrystallization from aqueous ethanol.

Structural Confirmation

  • IR : Absence of NH2_2 stretches (3300 cm1^{-1}) and presence of ester C=O (1720 cm1^{-1}).

  • 1^1H NMR : Singlet for methyl at δ 2.45 ppm, aromatic protons at δ 7.25–8.15 ppm.

Catalytic Approaches Using Lewis Acids and Organocatalysts

Quaternary Ammonium Salt Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the synthesis of triazolopyrimidines via iminization and cyclization steps. This method minimizes side reactions and enhances yields.

Procedure
Ethyl cyanoacetate (1 mmol), benzaldehyde (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) are stirred in acetonitrile with TBAB (10 mol%) at 80°C for 6 hours. Post-reaction, the mixture is purified via column chromatography (ethyl acetate/hexane).

Parameter Value
Catalyst Loading10 mol%
SolventAcetonitrile
Temperature80°C
Time6 hours
Yield78%

TMDP-Catalyzed Synthesis

4,4’-Trimethylenedipiperidine (TMDP) acts as a dual solvent-catalyst in aqueous ethanol, enabling eco-friendly synthesis. The protocol achieves 85–90% yields under mild conditions.

Advantages

  • Solvent : Water/ethanol (1:1 v/v).

  • Temperature : Room temperature to 60°C.

  • Workup : Simple filtration without chromatography.

Structural and Analytical Characterization

Spectroscopic Data

  • 13^{13}C NMR : Carboxylate carbon at δ 165.2 ppm, triazole C-2 at δ 155.6 ppm.

  • MS (ESI) : Molecular ion peak at m/z 323 [M+H]+^+.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolopyrimidine core with dihedral angles of 55.6° (carboxylate) and 72.6° (phenyl) relative to the central ring.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Catalyst Purity
Multicomponent Reaction60–75Reflux, 10–24 hTriethylamine>95%
Acid-Catalyzed Cyclization70–85Reflux, 24–48 hFormic acid>98%
Quaternary Ammonium Salt7880°C, 6 hTBAB97%
TMDP-Catalyzed85–90RT–60°C, 4 hTMDP>99%

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Compounds containing the triazolo[1,5-a]pyrimidine scaffold have been investigated for their antitumor properties. Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may exhibit similar biological activities due to its structural analogies with other known antitumor agents. Research indicates that derivatives of this class can interact with cellular pathways involved in tumor growth and proliferation .

Central Nervous System Effects
The compound's potential effects on the central nervous system (CNS) have been a focus of study. Similar compounds have shown promise as anxiolytics and sedatives. The pharmacological profile of this compound suggests it may influence serotonin receptors and other neurotransmitter systems, which could lead to therapeutic applications in treating anxiety and depression .

Fluorescence Studies

Fluorophore Development
Recent studies have explored the synthesis of fluorophores based on pyrazolo[1,5-a]pyrimidines. This compound can be modified to enhance its fluorescence properties. For instance, the introduction of various electron-withdrawing and electron-donating groups has been shown to significantly affect the fluorescence quantum yield of related compounds. This makes it a candidate for applications in bioimaging and sensing technologies .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies that allow for regioselectivity and functional group transformations. Recent advancements in synthetic chemistry have demonstrated efficient routes for producing this compound with high yields. Techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and improve overall efficiency .

Case Studies

Study Description Findings
Study on Antitumor ActivityInvestigated various triazolo-pyrimidine derivatives for their cytotoxic effects against cancer cell lines.Ethyl 7-methyl-2-phenyl derivative showed significant inhibition of cell proliferation in vitro.
CNS Pharmacology StudyEvaluated the effects of triazolo-pyrimidines on anxiety-related behaviors in animal models.Compounds exhibited dose-dependent anxiolytic effects comparable to standard treatments.
Fluorescence CharacterizationExamined the photophysical properties of synthesized fluorophores derived from triazolo-pyrimidines.Enhanced fluorescence was observed with specific substituents; potential applications in bioimaging were highlighted.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous [1,2,4]triazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, synthesis methods, and applications.

Structural Analogs and Substituent Effects

Key Structural Variations :

Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (): Substituents: Methyl at position 5, phenyl at position 5.

Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): Substituents: Amino at position 2, dihydro pyrimidine ring. The dihydro structure reduces aromaticity, increasing susceptibility to oxidation compared to the fully aromatic target compound.

Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ():

  • Substituents: Bulky chlorobenzyloxy and fluorobenzylthio groups.
  • Enhanced steric hindrance and lipophilicity may improve membrane permeability for pharmacological applications.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) Key Functional Groups Aromaticity Reference
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Not reported Methyl, phenyl, ethyl carboxylate Fully aromatic
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl derivative (12) 206 Hydroxyphenyl, diphenyl Dihydro
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl derivative (13f) 216–217 p-Tolyl, pentyl, ketone Dihydro
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Not reported Amino, ethyl carboxylate Fully aromatic

Observations :

  • Dihydro derivatives (e.g., compound 12 ) exhibit higher melting points due to hydrogen bonding (e.g., hydroxyl groups) .
  • Bulky substituents (e.g., p-tolyl in 13f ) increase melting points by enhancing crystallinity .

Observations :

  • Green synthesis methods (e.g., using 4,4'-trimethylenedipiperidine) prioritize eco-friendly conditions .
  • Regioselectivity in dihydro derivatives is achieved by varying ionic vs. acidic conditions .

Biological Activity

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure, characterized by an ethyl group at the 6-position and a phenyl group at the 2-position. Its molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2 with a molecular weight of approximately 262.28 g/mol.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways. For instance, it targets tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are associated with DNA repair and gene expression regulation .
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is linked to its ability to disrupt normal cell signaling pathways .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of 9.47 µM against MGC-803 cells .
  • Mechanism of Action in Cancer : The compound's ability to inhibit the ERK signaling pathway was noted as a crucial factor in its anticancer activity. This inhibition leads to reduced phosphorylation of key proteins involved in cell proliferation and survival .

Other Biological Activities

The compound also exhibits:

  • Antibacterial and Antiviral Activities : Triazolo-pyrimidines have shown potential in inhibiting bacterial growth and viral replication through various mechanisms that disrupt microbial metabolism .

Data Summary Table

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerMGC-8039.47ERK pathway inhibition
HCT-1169.58Cell cycle arrest
MCF-713.1Apoptosis induction
AntibacterialVarious BacteriaNot specifiedDisruption of microbial metabolism
AntiviralHIVNot specifiedInhibition of viral replication

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The most active derivative showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which triazolo-pyrimidines induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to mitochondrial dysfunction and subsequent cell death .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer: The compound is typically synthesized via a two-step protocol:

General Procedure C (Core Formation): React aminotriazole derivatives with diethyl ethoxymethylenemalonate under reflux in glacial acetic acid. This forms the triazolopyrimidine core .

General Procedure D (Alkylation): Treat the intermediate with K₂CO₃ and alkylating agents (e.g., 1-pentyl bromide) in anhydrous DMF at 70–100°C. Purify via flash column chromatography (petroleum ether/ethyl acetate) to isolate the final product, yielding 70–82% .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

Methodological Answer:

  • ¹H NMR Spectroscopy: Use DMSO-d₆ as solvent. Key signals include aromatic protons (δ 7.14–8.41 ppm), ester groups (δ 4.02–4.26 ppm), and alkyl chains (δ 1.08–1.30 ppm) .
  • X-ray Crystallography: Analyze dihedral angles and puckering amplitudes (e.g., envelope conformation of dihydropyrimidine rings with θ(2) = 0.094 Å) .

Q. What purification techniques are effective for isolating triazolopyrimidine derivatives?

Methodological Answer:

  • Flash Column Chromatography: Use gradients of ethyl acetate/petroleum ether or ethyl acetate/methanol .
  • Recrystallization: Ethanol or acetone solutions yield single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during triazolopyrimidine synthesis?

Methodological Answer: Regioselectivity is achieved via Biginelli-like multicomponent reactions (MCRs) . For example:

  • Ionic Conditions: Synthesize ethyl 2-amino-5-methyl-7-phenyl derivatives (e.g., compound 8 ) using 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate in ionic liquids .
  • Acidic Conditions: Switch to HCl/ethanol to favor ethyl 2-amino-7-methyl-5-phenyl derivatives (e.g., compound 9 ) .

Q. How do substituents influence biological activity in triazolopyrimidine derivatives?

Methodological Answer:

  • Phenyl/Chlorophenyl Groups: Enhance antiproliferative activity against cancer cell lines (e.g., HepG-2, A-549) by promoting π-π stacking with biological targets .
  • Methoxy Groups: Improve solubility and receptor interactions (e.g., CB2 cannabinoid receptor binding) .

Q. What strategies resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Additive Optimization: Use catalysts like APTS (3-Aminopropyltriethoxysilane) to improve yields in one-pot reactions (e.g., 80% yield for 7-(4-hydroxyphenyl) derivatives) .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 16 h) and enhance regioselectivity .

Key Challenges and Future Directions

  • Stereochemical Control: Address non-planar conformations (e.g., dihydropyrimidine puckering) impacting bioactivity .
  • Mechanistic Studies: Elucidate enzyme inhibition pathways (e.g., MDM2-p53 interaction) using docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.